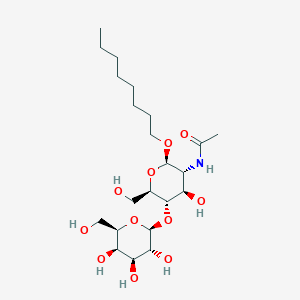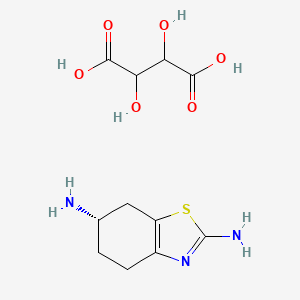
5-(Chloromethyl)-2,3-dimethyl N-Oxidopyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-2,3-dimethyl N-Oxidopyridinium is a chemical compound that belongs to the class of pyridinium compounds. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the chloromethyl group and the N-oxide functionality imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2,3-dimethyl N-Oxidopyridinium typically involves the chloromethylation of 2,3-dimethylpyridine followed by oxidation to introduce the N-oxide functionality. The reaction conditions may include the use of chloromethylating agents such as formaldehyde and hydrochloric acid, followed by oxidation using agents like hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chloromethylation and oxidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)-2,3-dimethyl N-Oxidopyridinium can undergo various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can lead to the formation of amines, ethers, or thioethers.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-2,3-dimethyl N-Oxidopyridinium would depend on its specific interactions with molecular targets. The N-oxide functionality may play a role in its reactivity and interactions with enzymes, receptors, or other biomolecules. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylpyridine: Lacks the chloromethyl and N-oxide functionalities.
5-(Chloromethyl)pyridine: Lacks the dimethyl and N-oxide functionalities.
2,3-Dimethyl N-Oxidopyridine: Lacks the chloromethyl group.
Uniqueness
The presence of both the chloromethyl group and the N-oxide functionality in 5-(Chloromethyl)-2,3-dimethyl N-Oxidopyridinium imparts unique chemical properties that distinguish it from similar compounds
Propiedades
Fórmula molecular |
C8H10ClNO |
|---|---|
Peso molecular |
171.62 g/mol |
Nombre IUPAC |
5-(chloromethyl)-2,3-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C8H10ClNO/c1-6-3-8(4-9)5-10(11)7(6)2/h3,5H,4H2,1-2H3 |
Clave InChI |
QOZBCOUEJJMEGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C[N+](=C1C)[O-])CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


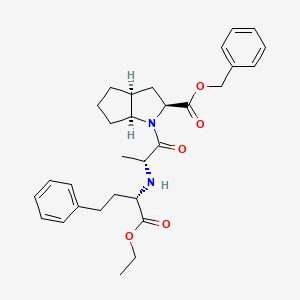



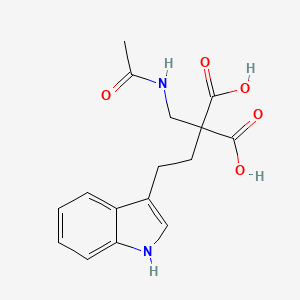

![1-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-fluorobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B13850285.png)
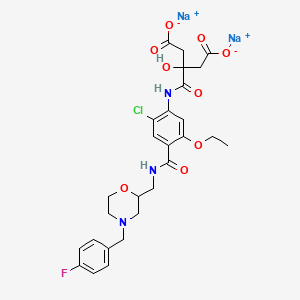
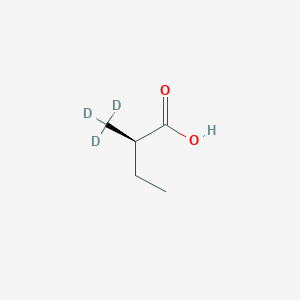
![1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium](/img/structure/B13850301.png)
